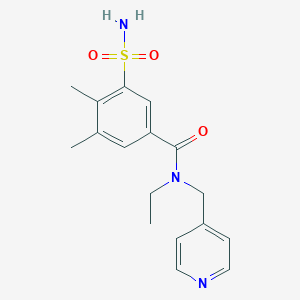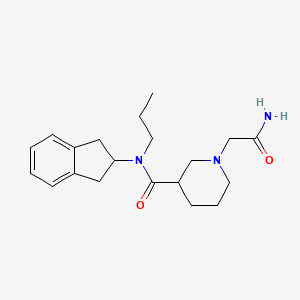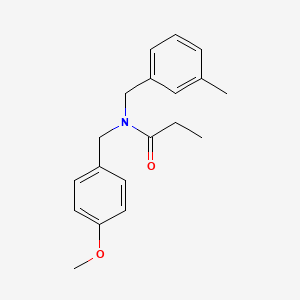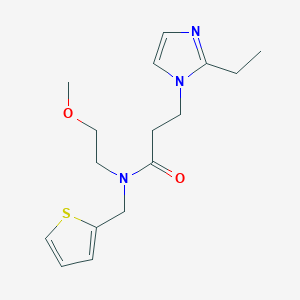![molecular formula C17H18ClN3O2 B5902439 N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide](/img/structure/B5902439.png)
N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide, commonly known as CEP-33779, is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
CEP-33779 inhibits the NF-κB pathway by targeting the upstream kinase IKKβ, which phosphorylates the inhibitor of κB (IκB) protein, leading to its degradation and subsequent activation of NF-κB. CEP-33779 binds to a specific site on IKKβ, preventing its activation and subsequent phosphorylation of IκB. This results in the inhibition of NF-κB activation and downstream signaling.
Biochemical and Physiological Effects
CEP-33779 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. It also sensitizes cancer cells to chemotherapy and radiation therapy. In immune cells, it inhibits the production of pro-inflammatory cytokines and chemokines, and promotes the production of anti-inflammatory cytokines. It also reduces inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-33779 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied and its mechanism of action is well understood. It has also been shown to have potential therapeutic applications in various diseases. However, there are also limitations to its use in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of CEP-33779. One direction is the development of more potent and selective inhibitors of the NF-κB pathway. Another direction is the investigation of the potential therapeutic applications of CEP-33779 in other diseases, such as Alzheimer's disease and cardiovascular disease. In addition, the combination of CEP-33779 with other drugs or therapies could be explored to enhance its effectiveness. Finally, the development of more effective formulations of CEP-33779 could improve its bioavailability and solubility, making it more suitable for in vivo use.
Métodos De Síntesis
CEP-33779 is synthesized through a multi-step process starting from 2-chloropyridine. The first step involves the reaction of 2-chloropyridine with 2-amino-5-chlorobenzamide to form N-(2-chloro-5-chlorobenzoyl)pyridin-2-amine. This intermediate is then reacted with diethylamine and carbon dioxide to form N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide, the final product.
Aplicaciones Científicas De Investigación
CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the NF-κB pathway, a key signaling pathway involved in the regulation of immune and inflammatory responses. In cancer, NF-κB activation has been implicated in tumor growth, invasion, and metastasis. CEP-33779 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation and autoimmune disorders, NF-κB activation has been implicated in the production of pro-inflammatory cytokines and chemokines. CEP-33779 has been shown to inhibit the production of these inflammatory mediators in various cell types, including macrophages and dendritic cells. It has also been shown to ameliorate inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[2-chloro-5-(diethylcarbamoyl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-3-21(4-2)17(23)12-8-9-13(18)15(11-12)20-16(22)14-7-5-6-10-19-14/h5-11H,3-4H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRECTBRNUXMLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4-{[2-(methylamino)pyridin-3-yl]carbonyl}-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5902367.png)
![N-(1-isoxazol-3-ylethyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B5902373.png)
![2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid](/img/structure/B5902380.png)
![3-(3-methoxyphenyl)-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}propanamide](/img/structure/B5902388.png)
![4-(1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidin-4-yl)pyridine](/img/structure/B5902395.png)


![2-{[allyl(2-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B5902416.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5902417.png)
![N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902418.png)

![2,4,6-trimethyl-3-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)benzyl acetate](/img/structure/B5902429.png)
![N,N,6-trimethyl-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-5-yl]quinoline-4-carboxamide](/img/structure/B5902431.png)
